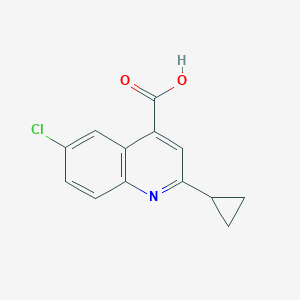

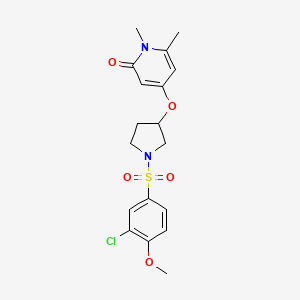

![molecular formula C14H15NO2S B2552681 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺 CAS No. 2379996-49-1](/img/structure/B2552681.png)

N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" involves various strategies to incorporate furan and thiophene moieties into the desired molecular framework. For instance, a method for synthesizing pyrrolines with a sulfide moiety attached to the 1-pyrroline core has been described, which could be relevant to the synthesis of compounds with similar heteroaromatic groups . Another study reports the synthesis of phenoxypropanamide derivatives starting from difluoronirobenzene, indicating a general approach to incorporating furan structures into complex molecules . Additionally, the synthesis of benzamides with a furoyl-piperazinylmethyl moiety has been achieved, which could provide insights into the synthesis of related furan-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" can be characterized using various spectroscopic techniques. For example, the confirmation of synthesized compounds' structures has been performed using IR, 1H-NMR, and EI-MS spectral data . In another study, the molecular structure of a thiourea derivative was elucidated using 1H and 13C{1H} NMR, IR, UV spectroscopy, and single-crystal X-ray crystallography . These techniques are essential for determining the molecular conformation and verifying the presence of specific functional groups in the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with furan and thiophene groups can be inferred from studies on similar molecules. For example, the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization has been shown to produce pyrrolines with aryl sulfide moieties . This indicates that compounds with furan and thiophene groups might undergo similar nucleophilic reactions. The reactivity of such compounds could be further explored in the context of their potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide" would likely be influenced by the presence of the furan and thiophene rings. These heteroaromatic groups can impact the molecule's electron distribution, polarity, and overall reactivity. The studies reviewed do not provide direct data on the physical and chemical properties of the exact compound , but they do offer insights into the properties of structurally related compounds. For instance, the antibacterial and antifungal activities of phenoxypropanamide derivatives containing a furan moiety have been evaluated, suggesting potential bioactive properties . Similarly, the enzyme inhibition activity of benzamides with a furoyl group has been studied, indicating their potential therapeutic applications .

科学研究应用

合成途径和化学反应

对类似呋喃和噻吩衍生物的研究已经导致了合成途径和化学反应的发展,这些反应可适用于N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺。例如,氰基取代的5-硫代双环[2.1.0]戊-2-烯已被证明是氰代噻吩的光转置中的中间体,表明类似化合物具有潜在的光化学应用(Barltrop、Day 和 Irving,1979 年)。此外,ZnCl2 催化的环化已用于构建呋喃和噻吩单元,这些单元在合成生物活性化合物中至关重要,表明可能涉及 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺的合成途径类似的合成中(何、娄、于和周,2020 年)。

光伏和电子应用

呋喃和噻吩衍生物已被纳入染料敏化太阳能电池 (DSSC) 中,共轭连接基的变化会影响器件性能。具体而言,利用呋喃作为共轭连接基的衍生物在太阳能到电能的转换效率方面显示出显着提高,表明 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺在光伏应用中的潜力(金等人,2011 年)。

抗伤害感受特性

对炔基噻吩和呋喃衍生物的研究探索了它们的抗伤害感受潜力,表明在疼痛管理中可能的应用。此类研究突出了呋喃和噻吩衍生物在医学研究中的相关性,可能扩展到 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺等化合物(Goncales 等人,2005 年)。

聚合物合成

具有噻吩苯胺和呋喃苯胺骨架的新型聚合物的合成表明了呋喃和噻吩衍生物在创造高性能材料方面的潜力。这表明 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺在开发具有定制性能的新型聚合物材料中发挥作用(Baldwin 等人,2008 年)。

缓蚀

偶氮甲亚胺官能化的三唑衍生物已被评估其缓蚀性能,展示了杂环化合物在保护金属免受腐蚀方面的潜力。这种应用可以针对 N-[[4-(呋喃-3-基)噻吩-2-基]甲基]戊-4-烯酰胺进行探索,从而深入了解其在材料科学中的用途(Murmu 等人,2020 年)。

属性

IUPAC Name |

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-8-13-7-12(10-18-13)11-5-6-17-9-11/h2,5-7,9-10H,1,3-4,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMMHXXTSJXCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC(=CS1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pent-4-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/no-structure.png)

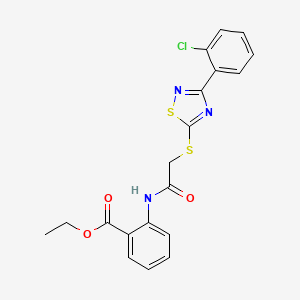

![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)

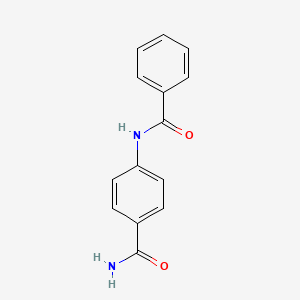

![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)